molecular formula C18H22O5 B025237 Bis[2-(4-methoxyphenoxy)ethyl] Ether CAS No. 104104-12-3

Bis[2-(4-methoxyphenoxy)ethyl] Ether

Cat. No.: B025237
CAS No.: 104104-12-3
M. Wt: 318.4 g/mol
InChI Key: AJXHXSKQHBJNPB-UHFFFAOYSA-N
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Description

Bis[2-(4-methoxyphenoxy)ethyl] Ether: is a chemical compound with the molecular formula C18H22O5 and a molecular weight of 318.37 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-methoxyphenoxy)ethyl] Ether typically involves the reaction of 4-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-methoxyphenoxy)ethyl] Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[2-(4-methoxyphenoxy)ethyl] Ether is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Bis[2-(4-methoxyphenoxy)ethyl] Ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(4-methoxyphenoxy)ethyl] Ether is unique due to its specific ether linkage and methoxy substituent, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

1-methoxy-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-19-15-3-7-17(8-4-15)22-13-11-21-12-14-23-18-9-5-16(20-2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXHXSKQHBJNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347991
Record name Bis[2-(4-methoxyphenoxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104104-12-3
Record name Bis[2-(4-methoxyphenoxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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